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Compound of Interest

Compound Name: Amg-458

Cat. No.: B1684692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AMG-458 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met

receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation,

survival, migration, and invasion, and its aberrant activation is implicated in the development

and progression of various human cancers.[2] AMG-458 has demonstrated significant anti-

tumor activity in preclinical models, both as a single agent and in combination with other

therapies, such as radiotherapy. This technical guide provides a comprehensive overview of

the chemical properties, mechanism of action, preclinical data, and key experimental protocols

related to AMG-458.

Chemical and Physical Properties
AMG-458, with the CAS number 913376-83-7, possesses the following chemical and physical

characteristics.
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Property Value Reference

Molecular Formula C₃₀H₂₉N₅O₅ [3]

Molecular Weight 539.58 g/mol [3]

Appearance Solid powder [3]

Solubility Soluble in DMSO, not in water [3]

Storage

Dry, dark, and at 0 - 4°C for

short term or -20°C for long

term

[3]

Mechanism of Action
AMG-458 is an ATP-competitive inhibitor of the c-Met kinase.[4] It potently inhibits both human

and mouse c-Met with high selectivity. The primary mechanism of action involves the inhibition

of c-Met autophosphorylation, which is a critical step in the activation of its downstream

signaling pathways.

c-Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces receptor

dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This

activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt

and MAPK/ERK pathways, which promote cell growth, survival, and motility.
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Diagram 1: AMG-458 inhibits the c-Met signaling pathway.

Preclinical Data
In Vitro Activity
AMG-458 demonstrates potent inhibitory activity against c-Met in various in vitro assays.

Target/Assay Cell Line IC50/Ki Reference

Human c-Met (Ki) - 1.2 nM [3]

Mouse c-Met (Ki) - 2.0 nM [3]

c-Met Phosphorylation PC3 60 nM [3]

c-Met Phosphorylation CT26 120 nM [3]

c-Met Phosphorylation H441 Abrogated [3]

c-Met Phosphorylation A549 Attenuated [3]

Selectivity (c-Met vs.

VEGFR2)
- ~350-fold [3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1684692?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684692?utm_src=pdf-body
https://www.benchchem.com/product/b1684692?utm_src=pdf-body
https://www.selleckchem.com/products/amg458.html
https://www.selleckchem.com/products/amg458.html
https://www.selleckchem.com/products/amg458.html
https://www.selleckchem.com/products/amg458.html
https://www.selleckchem.com/products/amg458.html
https://www.selleckchem.com/products/amg458.html
https://www.selleckchem.com/products/amg458.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Activity
AMG-458 has shown significant anti-tumor efficacy in mouse xenograft models.

Xenograft
Model

Animal Model Dosing Outcome Reference

NIH3T3/TPR-Met
Female CD-1

nu/nu mice

30 and 100

mg/kg q.d.

Significant tumor

growth inhibition
[3]

U-87 MG
Female CD-1

nu/nu mice

30 and 100

mg/kg q.d.

Significant tumor

growth inhibition
[3]

Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated the oral bioavailability of AMG-458.

Animal Model Route Key Parameters Reference

Balb/c mouse IV
CL: 0.16 (L/h)/kg, Vss:

0.31 L/kg, t1/2: 1.3 h
[1]

SD rat IV
CL: 0.73 (L/h)/kg, Vss:

0.62 L/kg, t1/2: 1.0 h
[1]

Experimental Protocols
c-Met Phosphorylation Assay (Western Blot)
This protocol describes the assessment of c-Met phosphorylation in response to AMG-458
treatment.
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1. Cell Culture & Treatment
- Plate cells (e.g., H441, A549)

- Treat with AMG-458 at various concentrations

2. Cell Lysis
- Lyse cells in RIPA buffer with phosphatase and protease inhibitors

3. Protein Quantification
- Determine protein concentration using BCA assay

4. SDS-PAGE
- Separate protein lysates on a polyacrylamide gel

5. Protein Transfer
- Transfer proteins to a PVDF membrane

6. Blocking
- Block membrane with 5% BSA in TBST for 1 hour

7. Primary Antibody Incubation
- Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C

8. Secondary Antibody Incubation
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature

9. Detection
- Visualize bands using an ECL detection system

10. Analysis
- Quantify band intensity and normalize to loading control

Click to download full resolution via product page

Diagram 2: Western Blot workflow for phosphorylation analysis.
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Detailed Steps:

Cell Culture and Treatment: Plate cells such as H441 or A549 in appropriate culture dishes.

Once confluent, treat the cells with varying concentrations of AMG-458 for a specified

duration.

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer)

supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation.

Protein Quantification: Determine the total protein concentration of the lysates using a

standard method like the bicinchoninic acid (BCA) assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate them based on molecular weight using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% bovine serum albumin in

Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-

specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the

proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK,

total ERK) overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: After washing the membrane to remove unbound primary

antibodies, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody

that recognizes the primary antibody for 1 hour at room temperature.

Detection: Following another series of washes, visualize the protein bands using an

enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Analysis: Quantify the intensity of the bands using densitometry software and normalize the

levels of phosphorylated proteins to their respective total protein levels.
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In Vivo Xenograft Model
This protocol outlines the procedure for establishing and evaluating the efficacy of AMG-458 in

a subcutaneous tumor xenograft model.

1. Cell Preparation
- Culture tumor cells (e.g., U-87 MG)

- Harvest and resuspend in Matrigel/PBS

2. Animal Inoculation
- Subcutaneously inject cells into the flank of immunocompromised mice (e.g., female CD-1 nu/nu)

3. Tumor Growth Monitoring
- Measure tumor volume regularly using calipers

4. Randomization & Treatment
- Randomize mice into treatment groups when tumors reach a specific size

- Administer AMG-458 or vehicle orally

5. Efficacy Evaluation
- Continue monitoring tumor growth and body weight

6. Endpoint & Analysis
- Euthanize mice at the study endpoint

- Excise tumors for further analysis (e.g., Western blot, IHC)

Click to download full resolution via product page

Diagram 3: Workflow for an in vivo xenograft study.

Detailed Steps:

Cell Preparation: Culture human cancer cell lines, such as U-87 MG glioblastoma cells,

under standard conditions.[5] Harvest the cells and resuspend them in a mixture of serum-
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free media or PBS and Matrigel.

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of

immunocompromised mice (e.g., female CD-1 nu/nu mice, 6-8 weeks old).

Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions

regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using

the formula: (length × width²) / 2.

Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-

200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, AMG-
458 at 30 mg/kg, AMG-458 at 100 mg/kg). Administer the treatment orally (q.d. or b.i.d.) for

the duration of the study.

Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice

throughout the treatment period.

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach

a certain size or after a specific treatment duration), euthanize the mice. Excise the tumors

for weight measurement and further analyses, such as Western blotting for target

engagement or immunohistochemistry.

Radiosensitization Study (Clonogenic Survival Assay)
This protocol is designed to assess the ability of AMG-458 to enhance the sensitivity of cancer

cells to radiation.
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1. Cell Seeding
- Plate single cells (e.g., H441) at low density

2. Drug Treatment
- Treat cells with AMG-458 for a defined period

3. Irradiation
- Expose cells to varying doses of radiation

4. Incubation
- Incubate cells for 7-14 days to allow colony formation

5. Colony Staining
- Fix and stain colonies with crystal violet

6. Colony Counting & Analysis
- Count colonies (>50 cells)

- Calculate surviving fraction and dose enhancement ratio

Click to download full resolution via product page

Diagram 4: Workflow for a clonogenic survival assay.

Detailed Steps:

Cell Seeding: Prepare a single-cell suspension of cancer cells (e.g., H441) and plate them at

a low density in multi-well plates to ensure that individual colonies can be distinguished.

Drug Treatment: After the cells have attached, treat them with a non-toxic concentration of

AMG-458 for a specified period (e.g., 24 hours) prior to irradiation.

Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1684692?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium.

Incubate the plates for a period of 7 to 14 days to allow for the formation of colonies from

surviving single cells.

Colony Staining: After the incubation period, fix the colonies with a solution such as methanol

and stain them with a dye like crystal violet.

Colony Counting and Analysis: Count the number of colonies containing at least 50 cells.

Calculate the plating efficiency and the surviving fraction for each treatment condition. The

dose enhancement ratio (DER) can then be determined to quantify the radiosensitizing effect

of AMG-458.

Conclusion
AMG-458 is a promising c-Met inhibitor with potent anti-tumor activity demonstrated in a range

of preclinical models. Its well-defined mechanism of action and oral bioavailability make it an

attractive candidate for further clinical development. The experimental protocols detailed in this

guide provide a framework for researchers to further investigate the therapeutic potential of

AMG-458 and other c-Met inhibitors in various cancer contexts.
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[https://www.benchchem.com/product/b1684692#amg-458-cas-number-913376-83-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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